![molecular formula C15H32O4 B1626041 2-(Diethoxymethyl)-1,1-diethoxyhexane CAS No. 21037-62-7](/img/structure/B1626041.png)
2-(Diethoxymethyl)-1,1-diethoxyhexane
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Environmental Contamination and Removal Techniques
A study by Prasannamedha and Kumar (2020) discusses the contamination and removal of sulfamethoxazole, a pharmaceutical pollutant, using various cleaner technologies like adsorption and photocatalytic degradation. This research is significant for understanding the removal of persistent organic pollutants from the environment but does not specifically address the applications of "2-(Diethoxymethyl)-1,1-diethoxyhexane" (Prasannamedha & Kumar, 2020).
Bioactive Compounds and Health Implications
Another study reviewed the potential inhibitory effects of 2-methoxyestradiol on mammary carcinogenesis, suggesting a role in cancer prevention. While this study provides insights into the bioactivity of specific compounds, it does not detail the applications of "2-(Diethoxymethyl)-1,1-diethoxyhexane" (Zhu & Conney, 1998).
Sustainable Materials and Fuels
Chernyshev, Kravchenko, and Ananikov (2017) explore the conversion of plant biomass into valuable chemicals like furan derivatives, emphasizing sustainable alternatives to petrochemical feedstocks. Although this study highlights the importance of innovative materials and fuels, it does not directly relate to the applications of "2-(Diethoxymethyl)-1,1-diethoxyhexane" (Chernyshev, Kravchenko, & Ananikov, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(diethoxymethyl)-1,1-diethoxyhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O4/c1-6-11-12-13(14(16-7-2)17-8-3)15(18-9-4)19-10-5/h13-15H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEYZWGANNWXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(OCC)OCC)C(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496557 | |
Record name | 2-(Diethoxymethyl)-1,1-diethoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)-1,1-diethoxyhexane | |
CAS RN |
21037-62-7 | |
Record name | 2-(Diethoxymethyl)-1,1-diethoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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